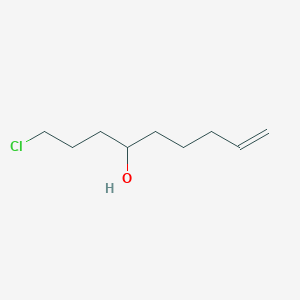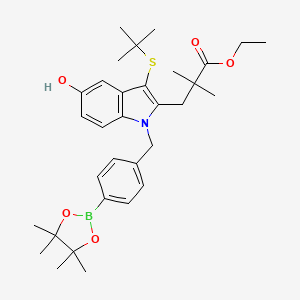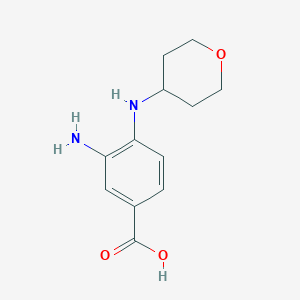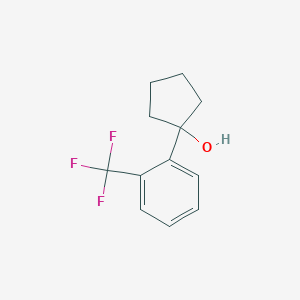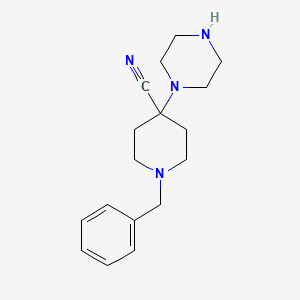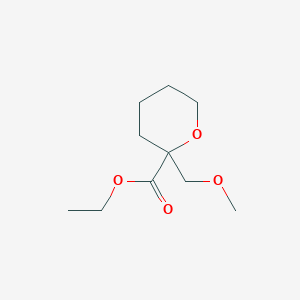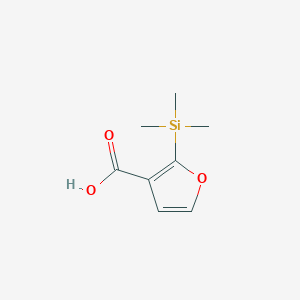
2-(trimethylsilyl)furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(trimethylsilyl)furan-3-carboxylic acid is an organic compound that features a furan ring substituted with a trimethylsilyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trimethylsilyl)furan-3-carboxylic acid typically involves the introduction of a trimethylsilyl group to a furan ring. One common method is the silylation of 3-furancarboxylic acid using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(trimethylsilyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
2-(trimethylsilyl)furan-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It may be used in the synthesis of biologically active molecules for medicinal research.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2-(trimethylsilyl)furan-3-carboxylic acid involves its reactivity due to the presence of the trimethylsilyl group and the carboxylic acid group. The trimethylsilyl group can act as a protecting group, making the compound more stable and less reactive under certain conditions. The carboxylic acid group can participate in various chemical reactions, including esterification and amidation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarboxylic Acid: Lacks the trimethylsilyl group, making it more reactive and less stable.
3-Trimethylsilyl-2-furancarboxylic Acid: Similar structure but with different substitution pattern, leading to different reactivity and properties.
2,5-Furandicarboxylic Acid: Contains two carboxylic acid groups, making it more acidic and reactive.
Uniqueness
2-(trimethylsilyl)furan-3-carboxylic acid is unique due to the presence of the trimethylsilyl group, which imparts stability and specific reactivity to the compound. This makes it a valuable intermediate in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C8H12O3Si |
|---|---|
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
2-trimethylsilylfuran-3-carboxylic acid |
InChI |
InChI=1S/C8H12O3Si/c1-12(2,3)8-6(7(9)10)4-5-11-8/h4-5H,1-3H3,(H,9,10) |
Clé InChI |
FRZZLNUYZMNUMY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C=CO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-phenylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8559011.png)
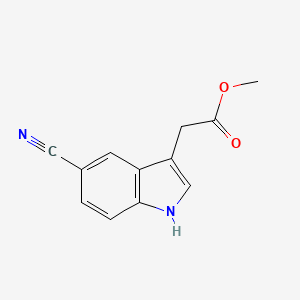
![[4-(4-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B8559022.png)
![6,7-dihydro-5H-thieno[3,2-b]pyran-2-carbaldehyde](/img/structure/B8559029.png)
![1-[6-(2,5-Dimethyl-1-pyrrolyl)-3-pyridinyl]ethanone](/img/structure/B8559034.png)
![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8559037.png)
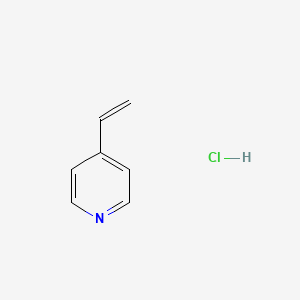
![tert-Butyl (S)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate](/img/structure/B8559045.png)
